![molecular formula C15H17NO2 B4427916 N-(4-ethylphenyl)-2,5-dimethyl-3-furamide](/img/structure/B4427916.png)
N-(4-ethylphenyl)-2,5-dimethyl-3-furamide
Overview
Description
N-(4-ethylphenyl)-2,5-dimethyl-3-furamide, commonly known as EFdA, is a potent antiretroviral drug that belongs to the nucleoside reverse transcriptase inhibitor (NRTI) class. It has been found to be highly effective against the human immunodeficiency virus (HIV) and has shown promising results in preclinical studies. EFdA has the potential to be a valuable addition to the current arsenal of antiretroviral drugs used to treat HIV.
Mechanism of Action
EFdA works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. It is incorporated into the viral DNA chain by the reverse transcriptase enzyme, but it lacks the necessary hydroxyl group required for further chain extension, resulting in chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
EFdA has been shown to have low toxicity and high selectivity for HIV-infected cells. It has also been found to have a low potential for inducing drug resistance, which is a major concern with current antiretroviral drugs. Additionally, EFdA has been found to have a low potential for causing mitochondrial toxicity, which is a common side effect of N-(4-ethylphenyl)-2,5-dimethyl-3-furamide drugs.
Advantages and Limitations for Lab Experiments
EFdA has several advantages for use in lab experiments, including its high potency, low toxicity, and long half-life. However, its synthesis is complex and time-consuming, which may limit its use in some studies.
Future Directions
There are several potential future directions for research on EFdA. One area of interest is the development of long-acting formulations of the drug, which could improve patient adherence to treatment regimens. Another area of interest is the investigation of EFdA's potential as a prophylactic agent for HIV prevention. Additionally, further studies are needed to evaluate the safety and efficacy of EFdA in clinical trials.
Scientific Research Applications
EFdA has been extensively studied in preclinical trials and has shown potent activity against a wide range of HIV strains, including those that are resistant to current antiretroviral drugs. It has also been found to have a long half-life, which makes it a promising candidate for use in long-acting formulations.
properties
IUPAC Name |
N-(4-ethylphenyl)-2,5-dimethylfuran-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-12-5-7-13(8-6-12)16-15(17)14-9-10(2)18-11(14)3/h5-9H,4H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMVYUWJYCZGFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.